(2S)-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one
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Overview
Description
LSM-34734 is a lignan.
Scientific Research Applications
Crystal Structure Studies
The compound has been studied in various crystal structure analyses. For instance, Pohl et al. (1995) analyzed a structurally related diaza-cyclo-tetradecadiene ring system, providing insights into its molecular arrangement and symmetry properties (Pohl et al., 1995). Similarly, Shibahara et al. (2014) focused on a compound with a syn–anti–syn geometry and observed specific types of intermolecular short contacts in its crystal structure (Shibahara et al., 2014).
Macrocyclic Complexes
The compound is closely related to macrocyclic complexes and their interactions. Parker et al. (1985) synthesized macrocyclic ligands containing similar sub-units and studied their complexes with rhodium and palladium (Parker et al., 1985). This research contributes to understanding how such compounds interact with metals.
Electrochemical Behavior
The electrochemical behaviors of related compounds have been investigated. Gokmese et al. (2005) studied the electrochemical properties of a crown type polyether, which is structurally similar, providing insights into its reduction mechanisms and surface interactions (Gokmese et al., 2005).
Inclusion Compounds and Clathrate Structures
Research has also delved into the formation of inclusion compounds and clathrate structures. Bilge et al. (2008) explored how a bis-C-pivot macrocycle forms inclusion compounds with different solvents, revealing how such structures can be tailored (Bilge et al., 2008).
Properties
Molecular Formula |
C24H16N2O |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2S)-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one |
InChI |
InChI=1S/C24H16N2O/c27-24-22-20-15-9-3-1-7-13(15)19(14-8-2-4-10-16(14)20)21(22)23-25-17-11-5-6-12-18(17)26(23)24/h1-12,19-22H/t19?,20?,21-,22?/m0/s1 |
InChI Key |
YKWULJVVXOGHSJ-GMONCZTGSA-N |
Isomeric SMILES |
C1=CC=C2C3C4[C@H](C(C2=C1)C5=CC=CC=C35)C6=NC7=CC=CC=C7N6C4=O |
SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C6=NC7=CC=CC=C7N6C4=O |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C6=NC7=CC=CC=C7N6C4=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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